molecular formula C24H22FN3O2S B2389732 N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207015-74-4

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2389732
CAS No.: 1207015-74-4
M. Wt: 435.52
InChI Key: RCEZXGPZGLPBFR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 4-fluorophenyl group at position 7 and an N-(4-butylphenyl)acetamide moiety. Its structural framework is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, as observed in structurally related compounds .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2S/c1-2-3-4-16-5-11-19(12-6-16)27-21(29)13-28-15-26-22-20(14-31-23(22)24(28)30)17-7-9-18(25)10-8-17/h5-12,14-15H,2-4,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEZXGPZGLPBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 4-fluorophenyl and 4-butylphenyl groups. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thienopyrimidine derivatives have shown efficacy.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core, substituents, and functional groups are compared below with analogs from the literature:

Compound Name Core Structure Key Substituents Biological Activity Key Findings Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one - 7-(4-Fluorophenyl)
- N-(4-butylphenyl)acetamide
Not explicitly reported (hypothesized anti-inflammatory/antimicrobial) Enhanced lipophilicity (butyl group) and potential binding affinity (fluorophenyl)
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Quinazolinone - 6-chloro-2-methyl
- N-phenyl
InhA inhibitor (anti-tuberculosis) IC₅₀ = 0.8 µM; superior activity in Mycobacterium tuberculosis inhibition
N-[2-(2,4-difluorophenylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl]methanesulfonamide Benzothieno[3,2-d]pyrimidin-4-one - 2,4-difluorophenylthio
- Methanesulfonamide
COX-2 inhibitor (anti-inflammatory) Suppressed PGE₂ and IL-8 in keratinocytes/macrophages; IC₅₀ = 1.2 µM for COX-2
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide Thieno[3,2-d]pyrimidin-4-one - 7-(4-Fluorophenyl)
- N-(3-methoxybenzyl)
Not reported Methoxy group increases polarity, potentially reducing cell permeability vs. butylphenyl
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[3,2-d]pyrimidin-4-one - 3-methyl-7-phenyl
- Sulfanyl linker
Not explicitly reported Sulfanyl group may confer metabolic stability vs. acetamide linker

Key Observations

Core Structure Variations: Quinazolinone derivatives (e.g., ) exhibit potent enzyme inhibition but lack the thieno[3,2-d]pyrimidine scaffold, which is associated with anti-inflammatory activity in benzothieno analogs . Thieno[3,2-d]pyrimidin-4-one cores (Target and ) share structural similarities but differ in substituent placement. For instance, sulfanyl-linked analogs () may offer enhanced metabolic stability compared to acetamide-linked derivatives .

Substituent Effects :

  • Fluorophenyl Groups : The 4-fluorophenyl group in the Target Compound and enhances electronic interactions with target proteins, similar to 2,4-difluorophenylthio in .
  • Butylphenyl vs. Methoxybenzyl : The Target’s 4-butylphenyl group increases lipophilicity (logP ≈ 4.5 predicted) compared to the polar 3-methoxybenzyl group in , suggesting better membrane penetration .

Functional Group Impact: Sulfonamide groups () improve solubility but may reduce CNS penetration compared to acetamide groups .

Biological Activity

N-(4-butylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, identified by its CAS number 1207015-74-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, focusing on its mechanisms of action, biological targets, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex thieno[3,2-d]pyrimidine core, which is known for various biological activities. Its molecular formula is C25H23FN2OSC_{25}H_{23}FN_{2}OS with a molecular weight of 435.5 g/mol. The presence of the butyl and fluorophenyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity. This can lead to alterations in cellular signaling pathways that are important for maintaining homeostasis in biological systems.

Anticancer Activity

Research indicates that thienopyrimidine derivatives possess anticancer properties. In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in cancer cell lines. The exact pathways remain under investigation but may involve the activation of caspases and the modulation of Bcl-2 family proteins.

Antimicrobial Activity

Compounds within the thienopyrimidine class have exhibited antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on AChE Inhibition : A series of thienopyrimidine derivatives were synthesized and tested for their AChE inhibitory activity. One compound exhibited an IC50 value of 2.7 µM, indicating strong potential for treating Alzheimer's disease .
  • Anticancer Screening : Another study focused on a related thienopyrimidine compound that showed promising results in inhibiting tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

Data Tables

PropertyValue
Molecular FormulaC25H23FN2OSC_{25}H_{23}FN_{2}OS
Molecular Weight435.5 g/mol
CAS Number1207015-74-4
Biological ActivitiesAChE inhibition, anticancer
Potential ApplicationsAlzheimer's treatment, cancer therapy

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